molecular formula C13H20ClN3O B2929621 2-(1-aminocyclohexyl)-1H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one hydrochloride CAS No. 1334002-00-4

2-(1-aminocyclohexyl)-1H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one hydrochloride

Cat. No.: B2929621
CAS No.: 1334002-00-4
M. Wt: 269.77
InChI Key: BNTWEVGNKMXOQM-UHFFFAOYSA-N
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Description

2-(1-Aminocyclohexyl)-1H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclopenta[d]pyrimidinone ring system and an aminocyclohexyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Aminocyclohexyl)-1H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one hydrochloride typically involves multiple steps, starting with the formation of the cyclopenta[d]pyrimidinone core. This can be achieved through cyclization reactions involving appropriate precursors. The aminocyclohexyl group is then introduced through amination reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The aminocyclohexyl group can be oxidized to form corresponding amine oxides.

  • Reduction: The pyrimidinone ring can be reduced to form pyrimidinol derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrogen atoms on the nitrogen or carbon atoms are replaced by other groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like alkyl halides and amines can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of amine oxides.

  • Reduction: Formation of pyrimidinol derivatives.

  • Substitution: Formation of various substituted pyrimidinones and aminocyclohexyl derivatives.

Scientific Research Applications

This compound has several scientific research applications:

  • Chemistry: It can be used as a building block in the synthesis of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biochemical studies.

  • Medicine: Potential use in drug discovery and development, particularly in targeting specific biological pathways.

  • Industry: Application in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 2-(1-Aminocyclohexyl)-1H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one hydrochloride exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Pregabalin: Similar to gabapentin, used in the treatment of neuropathic pain and seizures.

Uniqueness: 2-(1-Aminocyclohexyl)-1H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one hydrochloride is unique due to its specific structural features, which may confer different biological activities and chemical properties compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

2-(1-aminocyclohexyl)-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O.ClH/c14-13(7-2-1-3-8-13)12-15-10-6-4-5-9(10)11(17)16-12;/h1-8,14H2,(H,15,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNTWEVGNKMXOQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=NC3=C(CCC3)C(=O)N2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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